molecular formula C15H8O4 B12646286 3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one CAS No. 6468-49-1

3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one

Katalognummer: B12646286
CAS-Nummer: 6468-49-1
Molekulargewicht: 252.22 g/mol
InChI-Schlüssel: YZGXWWGQGKMHJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 142985 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in inhibiting TGF-β, a protein that plays a crucial role in cell growth, proliferation, and differentiation. The ability of NSC 142985 to inhibit TGF-β makes it a promising candidate for anti-tumor therapies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of NSC 142985 involves several synthetic routes, each with specific reaction conditions. One notable method includes the use of a multi-step synthesis process that reduces the number of reaction steps, thereby lowering costs and minimizing the use of high-temperature reactions and highly toxic reagents . This method has improved the overall yield from 13% to 32%.

Industrial Production Methods

In industrial settings, the production of NSC 142985 follows a streamlined process that emphasizes safety and efficiency. The industrial method typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, avoiding the use of hazardous materials.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 142985 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

The common reagents used in the reactions involving NSC 142985 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from the reactions of NSC 142985 depend on the type of reaction and the reagents used For instance, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound

Wissenschaftliche Forschungsanwendungen

NSC 142985 has a wide range of scientific research applications across various fields:

Wirkmechanismus

The mechanism of action of NSC 142985 involves the inhibition of TGF-β signaling pathways. TGF-β is a multifunctional cytokine that regulates cell growth, differentiation, and apoptosis. By inhibiting TGF-β, NSC 142985 disrupts these processes, leading to reduced tumor growth and metastasis. The compound targets specific molecular pathways, including the Smad signaling pathway, which is crucial for TGF-β-mediated cellular responses .

Vergleich Mit ähnlichen Verbindungen

NSC 142985 can be compared with other TGF-β inhibitors, such as SB-431542 and LY2109761. While these compounds also inhibit TGF-β signaling, NSC 142985 is unique in its higher efficiency and lower toxicity. Additionally, NSC 142985 has a broader range of applications due to its versatile chemical properties.

List of Similar Compounds

  • SB-431542
  • LY2109761
  • Galunisertib (LY2157299)
  • RepSox

Eigenschaften

CAS-Nummer

6468-49-1

Molekularformel

C15H8O4

Molekulargewicht

252.22 g/mol

IUPAC-Name

3-hydroxy-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C15H8O4/c16-8-5-6-10-12(7-8)19-15(17)13-9-3-1-2-4-11(9)18-14(10)13/h1-7,16H

InChI-Schlüssel

YZGXWWGQGKMHJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.